trans-3,5-Diethyl-1,2,4-trithiolane

Sensory Science Flavor Chemistry GC-Olfactometry

trans-3,5-Diethyl-1,2,4-trithiolane (CAS 38348-26-4) is a stereochemically defined organosulfur heterocycle belonging to the 1,2,4-trithiolane class. It exists as a pair of enantiomers, (3R,5R)- and (3S,5S)-3,5-diethyl-1,2,4-trithiolane.

Molecular Formula C6H12S3
Molecular Weight 180.4 g/mol
CAS No. 38348-26-4
Cat. No. B12789879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,5-Diethyl-1,2,4-trithiolane
CAS38348-26-4
Molecular FormulaC6H12S3
Molecular Weight180.4 g/mol
Structural Identifiers
SMILESCCC1SC(SS1)CC
InChIInChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyWQXXXHMEBYGSBG-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3,5-Diethyl-1,2,4-trithiolane (CAS 38348-26-4): Sourcing Specifications and Identity


trans-3,5-Diethyl-1,2,4-trithiolane (CAS 38348-26-4) is a stereochemically defined organosulfur heterocycle belonging to the 1,2,4-trithiolane class. It exists as a pair of enantiomers, (3R,5R)- and (3S,5S)-3,5-diethyl-1,2,4-trithiolane [1]. The compound has the molecular formula C6H12S3 and a monoisotopic mass of 180.010 Da [2]. It is a naturally occurring aroma component in cooked *Allium* vegetables, including onions, shallots, and chives [3], and is also present in neem seed volatiles [4]. Its procurement is distinct from the cis-isomer (CAS 38348-25-3) and from the mixed-isomer material (±)-3,5-diethyl-1,2,4-trithiolane (CAS 54644-28-9).

Why trans-3,5-Diethyl-1,2,4-trithiolane Cannot Be Approximated by Cis-Isomer or Dimethyl Analogs


Within the 1,2,4-trithiolane family, stereochemistry and alkyl substitution critically define sensory and analytical profiles, rendering generic substitution scientifically unsound. The trans-isomer exhibits odor threshold values that are 5- to 10-fold lower than the cis-isomer, with distinct odor quality descriptors (fruity/blackcurrant-like versus meat broth-like) [1]. Similarly, the dimethyl analog (3,5-dimethyl-1,2,4-trithiolane) produces a fundamentally different aroma—beefy/meaty rather than the onion/fruity notes of the diethyl derivative—and has a lower molecular weight (152.3 g/mol vs 180.4 g/mol), which alters its volatility and chromatographic behavior [2]. These differences are not subtle; they translate directly into mismatched sensory outcomes in flavor formulation and inaccurate quantification in analytical workflows. Consequently, procurement of the precise trans-3,5-diethyl stereoisomer is mandatory for applications requiring defined organoleptic properties or for use as a certified reference standard.

Quantitative Differentiation of trans-3,5-Diethyl-1,2,4-trithiolane (CAS 38348-26-4) from Closest Analogs


Odor Threshold: 5- to 10-Fold Lower Than Cis-Isomer in Air

The trans-enantiomers of 3,5-diethyl-1,2,4-trithiolane exhibit odor thresholds in air of 0.027 ng/L and 0.056 ng/L, respectively. In contrast, the cis-isomer has a threshold approximately five- to ten-fold higher, demonstrating a marked difference in sensory potency [1]. This comparison is direct and head-to-head, conducted under identical GC-olfactometry conditions.

Sensory Science Flavor Chemistry GC-Olfactometry

Odor Quality: Fruity/Blackcurrant versus Meat Broth/Cooked Onion

The trans-enantiomers of 3,5-diethyl-1,2,4-trithiolane are described as having cooked onion-like/fruity and blackcurrant-like/fruity odor impressions. The cis-isomer, in contrast, elicits a meat broth-like, cooked onion-like aroma [1]. These qualitative differences are derived from direct GC-olfactometry assessments and are critical for target flavor profile matching.

Sensory Profiling Flavor Chemistry Chiral Aroma Compounds

GC Retention Index (HP-5): 40-Unit Difference from Cis-Isomer

On an HP-5 non-polar capillary column under temperature-programmed conditions, trans-3,5-diethyl-1,2,4-trithiolane exhibits a retention index (RI) of 1333 [1]. The cis-isomer, under identical column and oven conditions, shows an RI of 1373 [2]. This 40-unit difference allows for baseline chromatographic separation and unambiguous identification.

Analytical Chemistry GC-MS Chromatographic Resolution

Concentration in Cooked Onions: Trans-Isomer Predominance Over Cis

In cooked red, white, and spring onions, the trans-3,5-diethyl-1,2,4-trithiolane enantiomers are present at higher concentrations than the cis-isomer. Quantitation using a stable isotope dilution assay (SIDA) revealed significantly different concentrations among Allium varieties [1]. For example, in cooked shallots, the trans-isomer concentration exceeds that of the cis-isomer, contributing more substantially to the overall aroma profile.

Food Chemistry Aroma Quantitation Allium Volatiles

Aroma Profile Divergence from Dimethyl Analog

While 3,5-dimethyl-1,2,4-trithiolane (MW 152.3 g/mol) is characterized by beefy, meaty, and sulfurous notes [1], the trans-3,5-diethyl analog (MW 180.4 g/mol) presents cooked onion/fruity and blackcurrant-like impressions [2]. This qualitative shift from meaty/savory to onion/fruity is driven by the increased alkyl chain length and associated changes in volatility and receptor binding.

Flavor Chemistry Structure-Odor Relationships Sulfur Heterocycles

Physicochemical LogP: Higher Lipophilicity Than Dimethyl Analog

The calculated logP (octanol-water partition coefficient) for trans-3,5-diethyl-1,2,4-trithiolane is 3.3–3.38 [1][2], whereas the dimethyl analog exhibits a logP of approximately 2.1–2.3 [3]. This >1 log unit difference indicates that the diethyl compound is significantly more lipophilic, which affects its partitioning behavior in food matrices and its release from formulations.

Physicochemical Properties Lipophilicity Flavor Partitioning

Validated Application Scenarios for trans-3,5-Diethyl-1,2,4-trithiolane (CAS 38348-26-4)


Certified Reference Standard for Enantioselective GC-MS Quantitation in Allium Research

Given the established SIDA methodology using [2H4]-labeled internal standards and enantioselective 2D-GC-MS [1], trans-3,5-diethyl-1,2,4-trithiolane is indispensable as a calibration standard. Its defined retention index (RI 1333 on HP-5) and resolution from the cis-isomer (ΔRI = 40) ensure accurate quantitation in cooked onion, shallot, and chive matrices. Procurement of the isolated trans-isomer eliminates the need for chromatographic separation during method development.

High-Impact Flavor Ingredient for Fruit-Forward or Blackcurrant Savory Notes

The trans-enantiomers' exceptionally low odor thresholds (0.027–0.056 ng/L in air) and their specific fruity/blackcurrant-like odor qualities [1] make this compound a high-value ingredient for premium savory flavor formulations. Its >1 log unit higher logP compared to the dimethyl analog suggests enhanced partitioning into lipid phases, which is advantageous for oil-based dressings, processed meat flavorings, and snack seasonings.

Metabolite Identification Standard in Plant and Food Biomarker Studies

As a naturally occurring volatile in *Allium cepa* (onion), *Allium schoenoprasum* (chive), and *Azadirachta indica* (neem) [1], trans-3,5-diethyl-1,2,4-trithiolane serves as a biomarker for food authentication and metabolomic profiling. Its reliable chromatographic signature (RI 1333 on HP-5, RI 1795 on DB-Wax) [2][3] provides a verifiable anchor for GC-MS library matching and non-targeted screening workflows.

Chiral Probe for Studying Sulfur Heterocycle Formation in Maillard Reactions

The compound is generated during thermal processing of Allium vegetables via the Maillard reaction between cysteine/cystine and ascorbic acid or reducing sugars [1]. Its defined stereochemistry makes it a useful probe for investigating reaction mechanisms and stereoselective formation pathways in model food systems, supporting R&D efforts to optimize flavor generation during cooking or industrial processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-3,5-Diethyl-1,2,4-trithiolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.